Naproxen ethyl ester

Analgesia In Vivo Pharmacology NSAID Prodrugs

Naproxen ethyl ester (CAS 31220-35-6) is a high-purity (≥98%), research-grade NSAID prodrug ester. Its enhanced lipophilicity (LogP 3.5–4.0) and >90% hepatic conversion to active naproxen make it the preferred choice for oral bioavailability studies and formulation optimization. Quantitative in vivo data shows an 82.59% writhing inhibition—a 27.7% improvement over the parent acid—ensuring superior peripheral analgesic efficacy. This ester also demonstrates reduced gastric toxicity, establishing it as an essential tool compound for GI safety profiling. Procure this critical reference standard (EP Impurity F) for analytical method validation and biocatalytic enantioselective hydrolysis research.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
CAS No. 31220-35-6
Cat. No. B124866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxen ethyl ester
CAS31220-35-6
Synonyms(αS)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid Ethyl Ester;  (S)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid Ethyl Ester;  (+)-(S)-Naproxen Ethyl Ester;  (+)-Naproxen Ethyl Ester;  Naproxen Ethyl Ester; 
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1
InChIKeyURNAYRDBUUZOIU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naproxen Ethyl Ester (CAS 31220-35-6): Scientific and Industrial Research Applications


Naproxen ethyl ester (CAS 31220-35-6, also referred to as (S)-Naproxen ethyl ester) is an ethyl ester prodrug derivative of the widely prescribed nonsteroidal anti-inflammatory drug (NSAID) naproxen . As a member of the propionic acid class of NSAIDs, this compound functions as a non-selective cyclooxygenase (COX) inhibitor, reducing prostaglandin synthesis to alleviate pain, fever, and inflammation . The esterification of the carboxylic acid group of naproxen modifies its physicochemical properties, particularly enhancing lipophilicity and membrane permeability, which can influence its pharmacokinetic profile, absorption characteristics, and suitability for specific drug delivery systems .

Critical Differentiation of Naproxen Ethyl Ester: Why Class-Based Substitution Is Inadequate


The in-class substitution of naproxen ethyl ester with other naproxen esters, the parent acid naproxen, or alternative NSAID prodrugs is not scientifically justified without direct comparative evaluation. Naproxen ethyl ester exhibits a distinct balance of physicochemical properties—including specific lipophilicity, hydrolysis kinetics, and membrane permeability—that cannot be assumed to be shared by its methyl, isopropyl, or other alkyl ester analogs [1]. Furthermore, its performance in specific assays, such as in vivo analgesic efficacy, gastrointestinal safety, transdermal delivery, and enantioselective synthesis, demonstrates quantitative differentiation that directly impacts research outcomes and procurement decisions [2]. Substitution based solely on in-class membership risks introducing confounding variables in experimental designs, particularly in studies requiring precise control over drug release kinetics, bioavailability, or metabolic stability.

Quantitative Differentiation of Naproxen Ethyl Ester: A Comparator-Based Evidence Guide


Superior In Vivo Peripheral Analgesic Efficacy of Naproxen Ethyl Ester Compared to Parent Naproxen

Naproxen ethyl ester demonstrates significantly enhanced peripheral analgesic activity in an acetic acid-induced writhing model in mice when directly compared to the parent drug naproxen at an equivalent molar dose. The ethyl ester achieved 82.59% inhibition of writhing, compared to 64.68% for naproxen, representing a 17.91 percentage point absolute improvement in analgesic response [1].

Analgesia In Vivo Pharmacology NSAID Prodrugs

Reduced Gastrointestinal Injury of Naproxen Ethyl Ester Compared to Parent Naproxen in a Rat Model

In a comparative histopathological study, naproxen ethyl ester induced significantly less gastrointestinal injury and bleeding than the parent drug naproxen. Microscopic and macroscopic examinations of gastric mucosa in Sprague-Dawley rats revealed markedly reduced ulceration and hemorrhage for the ethyl ester derivative when administered twice daily for 4.5 days at equimolar doses (11.217 mg/kg for ethyl ester vs. 10 mg/kg for naproxen) [1].

Gastrointestinal Safety Toxicology NSAID Prodrugs

Sustained Transdermal Drug Release from Naproxen Ethyl Ester-Loaded Electrospun Fibers

Cellulose acetate electrospun fibers loaded with naproxen ethyl ester exhibited sustained drug release over a period of 6 days in vitro. This release profile was comparable to those achieved with naproxen methyl ester and isopropyl ester, demonstrating the suitability of the ethyl ester for long-duration transdermal delivery systems [1]. The study provides a quantitative benchmark for formulation scientists.

Transdermal Drug Delivery Electrospinning Controlled Release

High Enantioselectivity in Biocatalytic Hydrolysis of Naproxen Ethyl Ester Racemate

Immobilized lipase ChiroCLEC-CR enantioselectively hydrolyzed racemic naproxen ethyl ester to yield (S)-naproxen with an enantiomeric excess (ee) of greater than 98% and an enantiomeric ratio (E) exceeding 100, achieving substrate conversion in excess of 40% [1]. This demonstrates the utility of naproxen ethyl ester as a substrate for efficient chiral resolution processes.

Biocatalysis Chiral Resolution Enantioselective Hydrolysis

Enhanced Synthesis Efficiency of Naproxen Ethyl Ester in Supercritical CO₂ vs. Ambient Conditions

Lipase-catalyzed synthesis of naproxen ethyl ester in supercritical carbon dioxide (scCO₂) dramatically outperforms conventional ambient synthesis. The maximum conversion yield increased from 9.9% under ambient conditions (216 hours) to 68.9% in scCO₂ (3 hours), representing a nearly 7-fold increase in yield and a 72-fold reduction in reaction time [1].

Green Chemistry Supercritical Fluid Technology Enzymatic Synthesis

Comparative Lipophilicity and Transdermal Suitability Among Naproxen Alkyl Esters

In a series of naproxen alkyl esters (methyl, ethyl, propyl, butyl, pentyl, hexyl) synthesized for transdermal delivery, the ethyl ester was characterized alongside its homologs. While the study ultimately selected the butyl ester for topical formulation, the ethyl ester exhibited intermediate lipophilicity and permeability properties that make it a valuable comparator for structure-activity relationship studies [1].

Transdermal Drug Delivery Physicochemical Properties Prodrug Design

Optimal Scientific and Industrial Use Cases for Naproxen Ethyl Ester (CAS 31220-35-6)


Preclinical Pain and Inflammation Research Requiring Enhanced Analgesic Potency

In rodent models of acute pain (e.g., acetic acid-induced writhing), naproxen ethyl ester provides a 27.7% relative improvement in analgesic efficacy compared to the parent drug at equivalent doses. This makes it particularly suitable for studies aiming to detect subtle analgesic effects, reduce required sample sizes, or investigate the therapeutic window of NSAID prodrugs [1]. (Derived from Section 3, Evidence Item 1)

Gastrointestinal Safety Studies and Chronic NSAID Toxicity Models

Given its demonstrated reduction in gastric mucosal injury in rat models, naproxen ethyl ester is an ideal candidate for chronic dosing studies where gastrointestinal toxicity is a confounding variable. It allows researchers to isolate the anti-inflammatory effects of NSAIDs from their ulcerogenic side effects, facilitating cleaner mechanistic studies [2]. (Derived from Section 3, Evidence Item 2)

Development of Sustained-Release Transdermal or Implantable Delivery Systems

The proven ability of naproxen ethyl ester to provide constant drug release from electrospun cellulose acetate fibers for up to 6 days supports its use in the design of long-duration transdermal patches or implantable drug delivery devices. This scenario is directly relevant for formulation scientists and biomedical engineers developing next-generation pain management systems [3]. (Derived from Section 3, Evidence Item 3)

Enantioselective Synthesis and Chiral Resolution Process Development

Naproxen ethyl ester racemate serves as an excellent substrate for optimizing enzymatic chiral resolution processes. With achievable enantiomeric excess >98% and E values >100 using immobilized lipases, it is a benchmark substrate for screening new biocatalysts, optimizing reaction conditions (e.g., scCO₂), and scaling up the production of enantiopure (S)-naproxen for pharmaceutical applications [4][5]. (Derived from Section 3, Evidence Items 4 and 5)

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